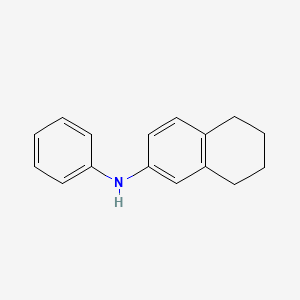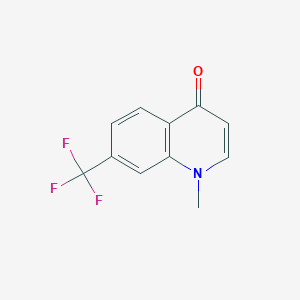
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of indene, featuring a bromine atom at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 1st position of the indene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol typically involves the bromination of 4-methyl-2,3-dihydro-1H-inden-1-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the product by providing better control over reaction time, temperature, and reagent addition.
化学反应分析
Types of Reactions
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one.
Reduction: The compound can be reduced to remove the bromine atom, yielding 4-methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one.
Reduction: 4-Methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group can influence the compound’s binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
4-Bromo-2,3-dihydro-1H-inden-1-ol: Similar structure but lacks the methyl group at the 4th position.
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one: The ketone analog of the compound.
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one: Another brominated indene derivative with a different substitution pattern.
Uniqueness
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol is unique due to the specific positioning of the bromine, methyl, and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C10H11BrO |
|---|---|
分子量 |
227.10 g/mol |
IUPAC 名称 |
6-bromo-4-methyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H11BrO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5,10,12H,2-3H2,1H3 |
InChI 键 |
YDQHLVYVDYZHES-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1CCC2O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11882386.png)
![7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11882394.png)
![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)
![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)



![6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11882444.png)

![Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11882454.png)




